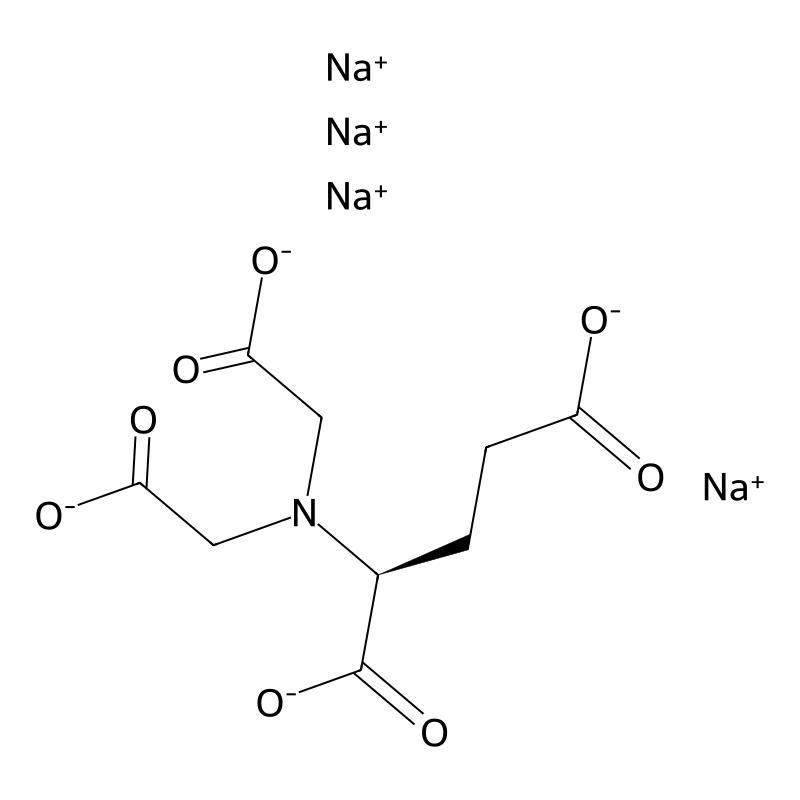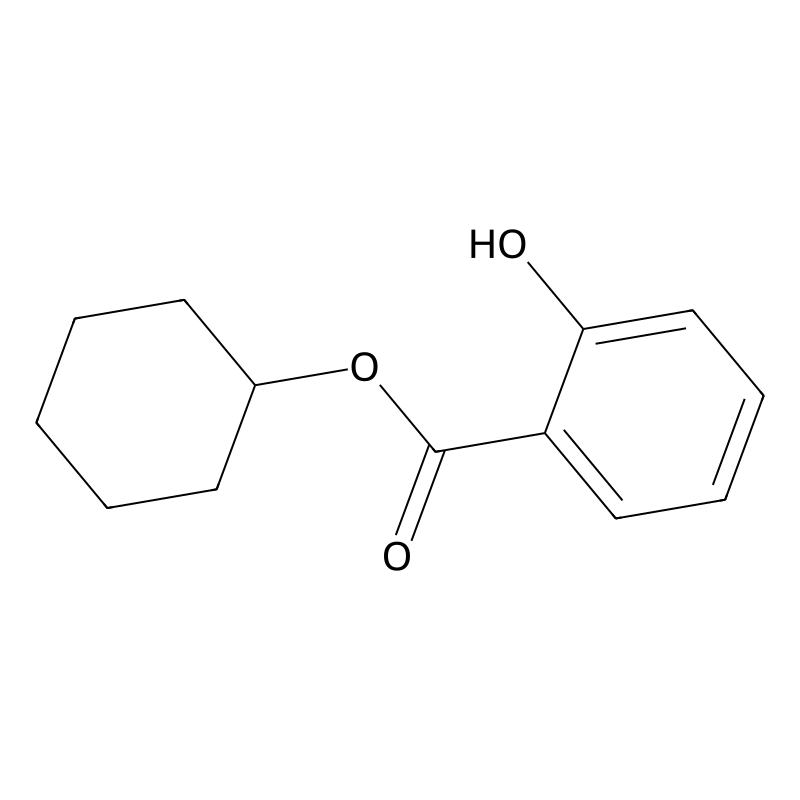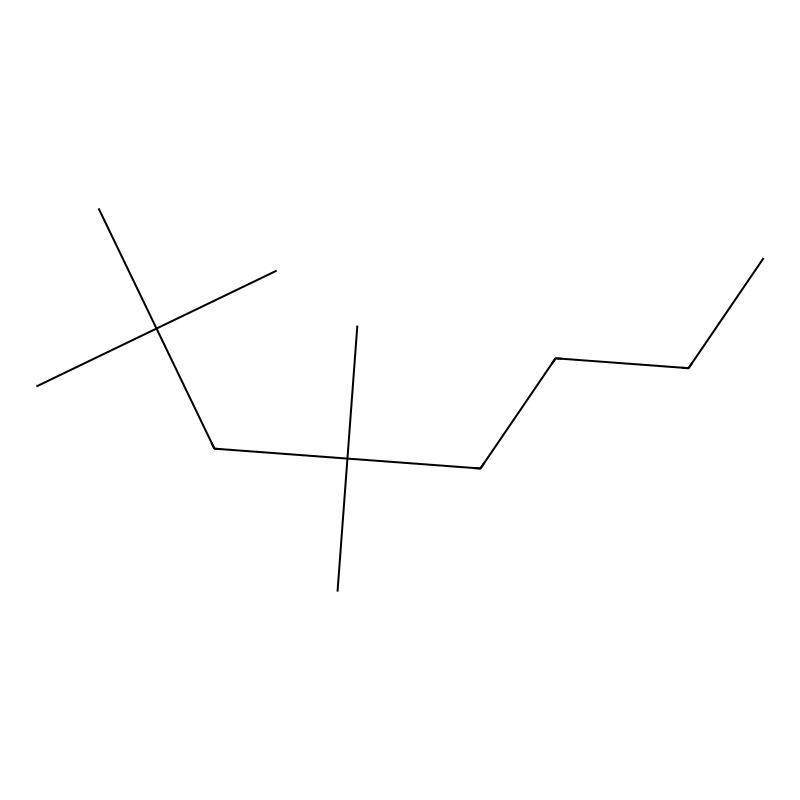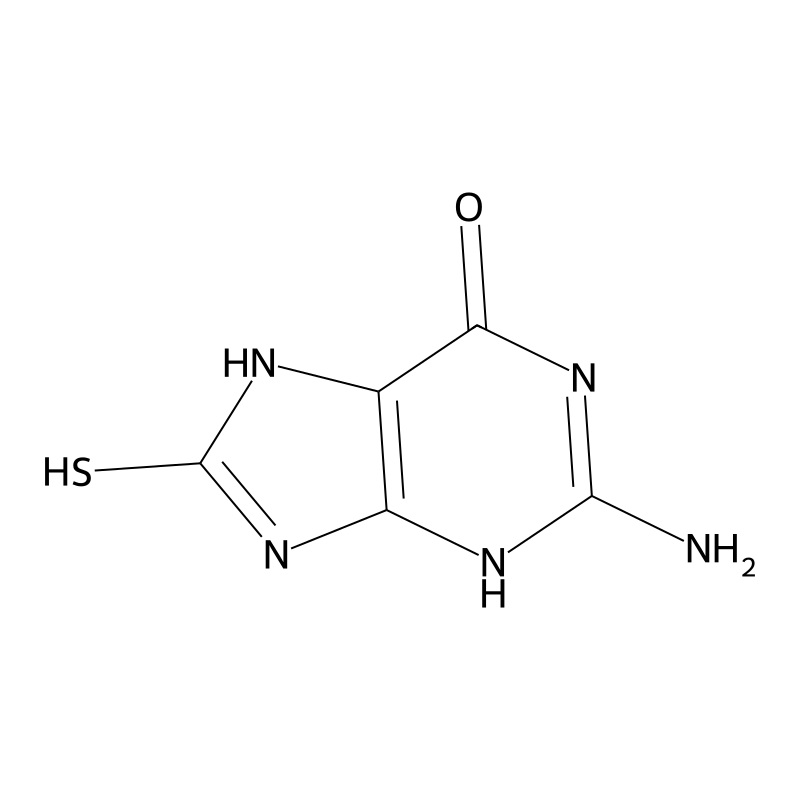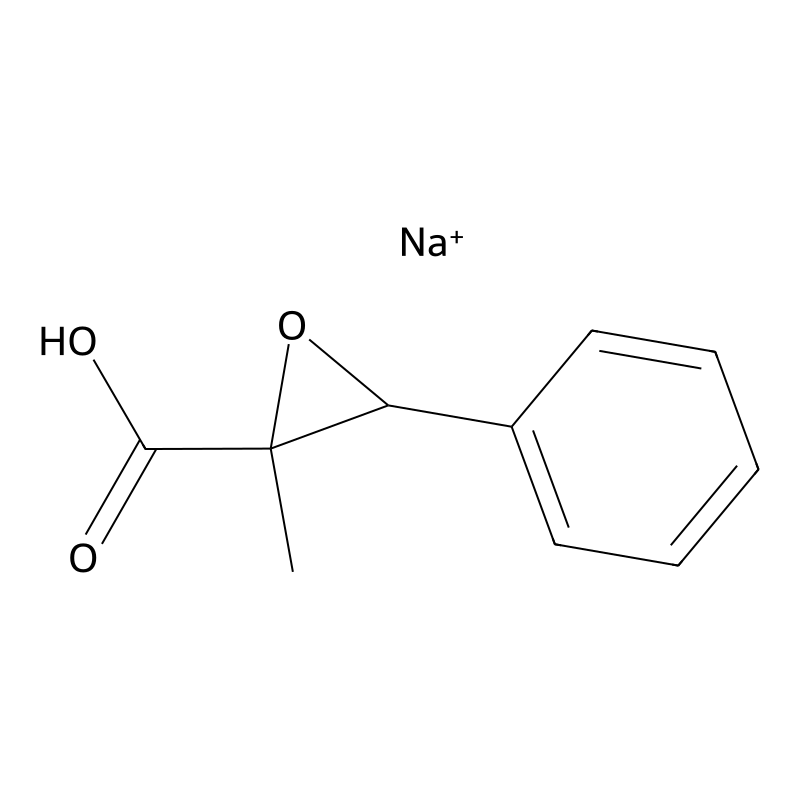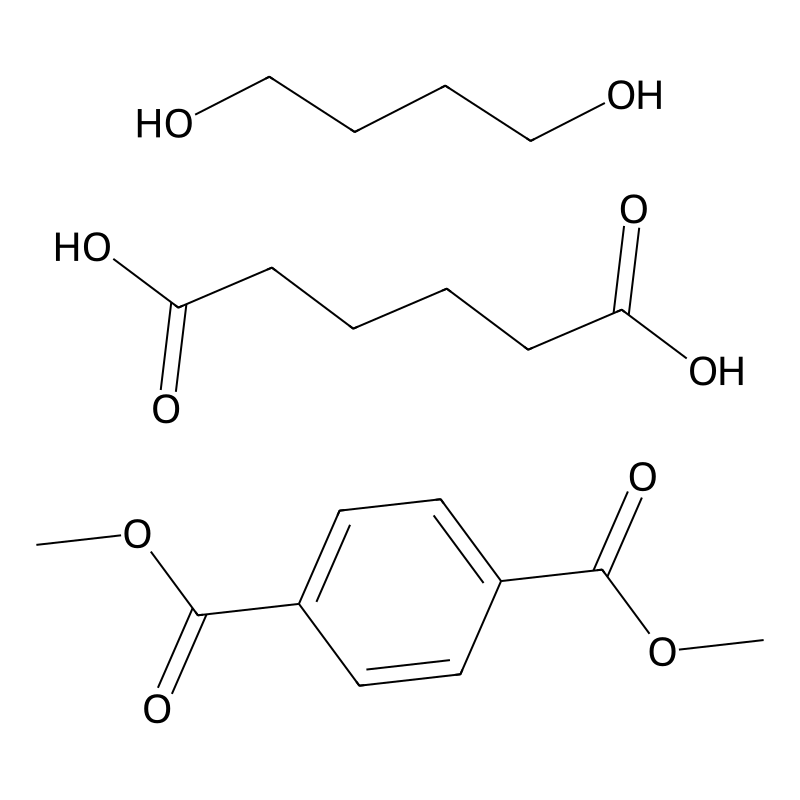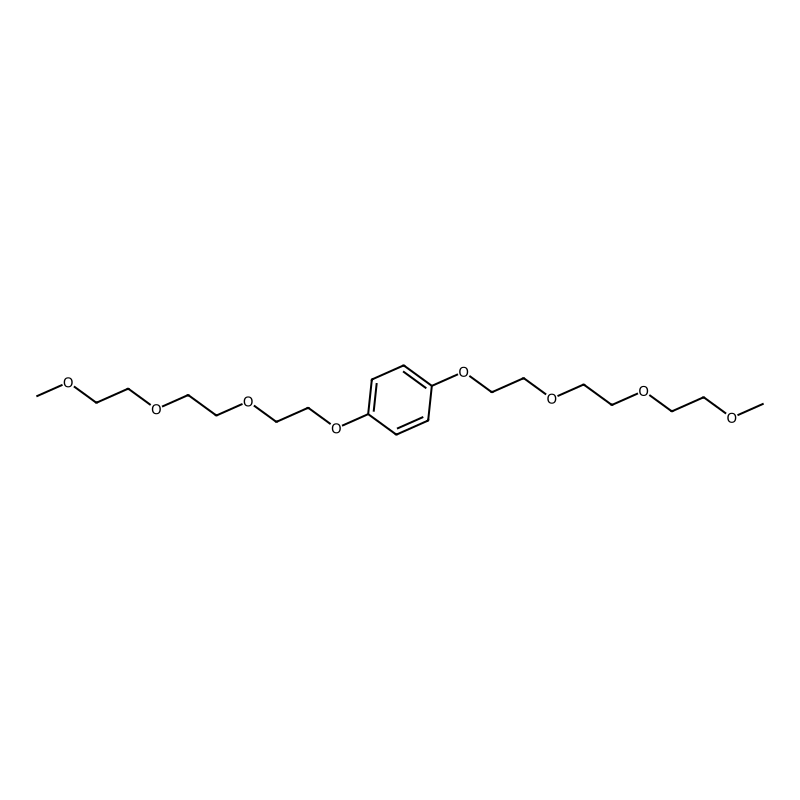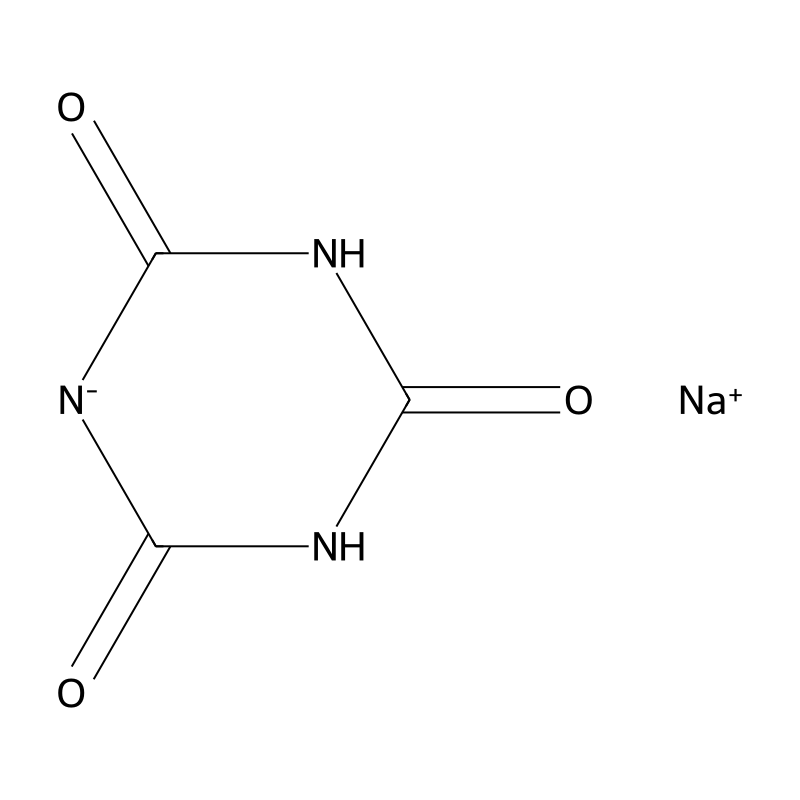Methyl 1-aminocyclopentanecarboxylate hydrochloride
Catalog No.
S1900551
CAS No.
60421-23-0
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
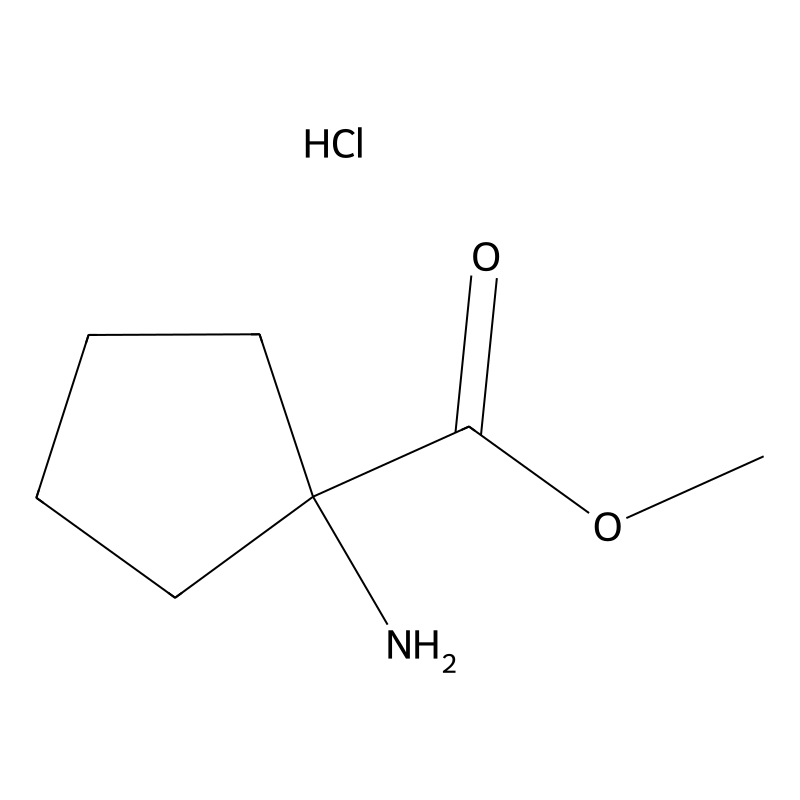
Content Navigation
CAS Number
60421-23-0
Product Name
Methyl 1-aminocyclopentanecarboxylate hydrochloride
IUPAC Name
methyl 1-aminocyclopentane-1-carboxylate;hydrochloride
Molecular Formula
C7H14ClNO2
Molecular Weight
179.64 g/mol
InChI
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H
InChI Key
OPUJUITUYWGUEP-UHFFFAOYSA-N
SMILES
COC(=O)C1(CCCC1)N.Cl
Canonical SMILES
COC(=O)C1(CCCC1)N.Cl
- Organic synthesis: The presence of a carboxylic acid ester group (C=O-O-CH3) and an amine group (NH2) makes MCH a potential building block for more complex organic molecules. Researchers might utilize MCH in the synthesis of pharmaceuticals, agrochemicals, or other functional molecules by exploiting these reactive functional groups [].
- Amino acid analog: MCH bears some structural resemblance to the amino acid leucine, with a cyclopentane ring replacing the central four-carbon chain. This similarity could make MCH an interesting candidate for studies related to protein function. Researchers might investigate how MCH interacts with enzymes or receptors that normally bind leucine to understand the role of specific functional groups in these interactions [].
Sequence
X
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
60421-23-0
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
